molecular formula C20H21NO5S B557776 Fmoc-S-2-hydroxyethyl-L-cysteine CAS No. 200354-35-4

Fmoc-S-2-hydroxyethyl-L-cysteine

Cat. No. B557776
CAS RN: 200354-35-4
M. Wt: 387.5 g/mol
InChI Key: VDIVFUTVJUGBOW-SFHVURJKSA-N
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Description

Fmoc-S-2-hydroxyethyl-L-cysteine is an Fmoc protected cysteine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The IUPAC name of this compound is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(2-hydroxyethyl)sulfanyl]propanoic acid .


Molecular Structure Analysis

The molecular formula of Fmoc-S-2-hydroxyethyl-L-cysteine is C20H21NO5S, and its molecular weight is 387.45 . The InChI code for this compound is 1S/C20H21NO5S/c22-9-10-27-12-18(19(23)24)21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,22H,9-12H2,(H,21,25)(H,23,24)/t18-/m0/s1 . The molecule contains a total of 50 bonds, including 29 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 2 hydroxyl groups, and 1 primary alcohol .

Scientific Research Applications

Peptide Synthesis

Fmoc-S-2-hydroxyethyl-L-cysteine: is widely used in the field of peptide synthesis. Its primary role is to introduce cysteine residues into peptide chains while protecting the thiol group from unwanted reactions . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a temporary protection group that can be removed under mild base conditions, allowing for the sequential construction of peptides.

Proteomics Studies

In proteomics, this compound is utilized for its ability to incorporate modified cysteine residues into proteins. This is particularly useful for studying protein structure and function, as well as for identifying post-translational modifications that may affect protein activity .

Solid Phase Peptide Synthesis (SPPS)

Fmoc-Cys(2-hydroxyethyl)-OH: plays a crucial role in SPPS, where it is used to elongate peptide chains anchored to a solid support. The hydroxyethyl group provides a side-chain functionality that can be further modified or participate in intramolecular interactions .

Disulfide Bond Formation

The compound is instrumental in the formation of disulfide bonds within peptides and proteins. These bonds are critical for maintaining the three-dimensional structure of proteins and can be essential for their biological activity .

Protein Engineering

Researchers use Fmoc-S-2-hydroxyethyl-L-cysteine in protein engineering to introduce specific modifications into proteins. This can help in understanding the relationship between protein structure and function, and in designing proteins with novel properties .

Drug Development

In drug development, this amino acid derivative is used to create peptide-based drugs with improved stability and efficacy. By protecting the cysteine residue during synthesis, researchers can design drugs that are more resistant to degradation in the body .

Bioconjugation Techniques

This compound is also used in bioconjugation techniques, where it allows for the attachment of various functional groups or biomolecules to peptides and proteins. This is useful for creating targeted therapies and diagnostic tools .

Synthetic Biology

Finally, in synthetic biology, Fmoc-Cys(2-hydroxyethyl)-OH is used to synthesize non-natural peptides and proteins. These synthetic molecules can have applications in materials science, nanotechnology, and as biocatalysts in industrial processes .

Safety and Hazards

The safety and hazards associated with Fmoc-S-2-hydroxyethyl-L-cysteine are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

Mechanism of Action

Target of Action

Fmoc-S-2-hydroxyethyl-L-cysteine is an Fmoc protected cysteine derivative . The primary targets of this compound are proteins that contain cysteine residues . Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure .

Mode of Action

The compound interacts with its targets by being incorporated into proteins during the process of solid-phase peptide synthesis . It acts as an unusual amino acid analog, potentially aiding in the deconvolution of protein structure and function .

Biochemical Pathways

Given its role in protein synthesis, it can be inferred that it may influence pathways involving proteins that contain cysteine residues .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would likely depend on the specific context of its use, such as the characteristics of the target protein and the conditions of the synthesis process .

Result of Action

The molecular and cellular effects of Fmoc-S-2-hydroxyethyl-L-cysteine’s action would depend on the specific proteins it is incorporated into. As a cysteine derivative, it could potentially influence the formation of disulfide bonds and thereby affect protein structure .

Action Environment

The action, efficacy, and stability of Fmoc-S-2-hydroxyethyl-L-cysteine are likely to be influenced by various environmental factors. These could include the conditions of the peptide synthesis process, such as temperature and pH, as well as the presence of other compounds in the reaction mixture .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c22-9-10-27-12-18(19(23)24)21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,22H,9-12H2,(H,21,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIVFUTVJUGBOW-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427285
Record name Fmoc-S-2-hydroxyethyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-S-2-hydroxyethyl-L-cysteine

CAS RN

200354-35-4
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(2-hydroxyethyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200354-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-S-2-hydroxyethyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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